![molecular formula C10H20BrNO3 B2520984 tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate CAS No. 1909325-77-4](/img/structure/B2520984.png)
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a useful research compound. Its molecular formula is C10H20BrNO3 and its molecular weight is 282.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Preparation and Diels‐Alder Reactions : tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate has been used in the preparation of 2‐amido substituted furans, showcasing its role in Diels‐Alder reactions, which are crucial for constructing complex organic structures (Padwa, Brodney, & Lynch, 2003).
Synthesis of Natural Product Intermediates : This compound has been synthesized as an intermediate of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. The synthesis demonstrates its significance in complex organic synthesis (Tang et al., 2014).
Structural Characterization in Carbamate Derivatives : The compound has been structurally characterized in studies involving carbamate derivatives. This emphasizes its utility in understanding the interplay of strong and weak hydrogen bonds in molecular structures (Das et al., 2016).
Catalysis in Organic Synthesis : In a study, a bioinspired manganese complex was used for the efficient catalytic epoxidation in the synthesis of a related epoxyketone, an important intermediate for pharmaceuticals like carfilzomib. This highlights the role of tert-butyl carbamates in catalytic processes (Qiu, Xia, & Sun, 2019).
Enantioselective Synthesis : The compound has been used as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating its importance in asymmetric synthesis (Ober, Marsch, Harms, & Carell, 2004).
Applications in Molecular Studies
Hydrogen Bond Interplay in Molecular Assemblies : Studies have shown how this compound derivatives form molecular architectures through hydrogen bonds, showcasing its application in understanding molecular assembly and pseudo symmetry (Das et al., 2016).
Photoredox Catalysis in Organic Synthesis : The compound has been used in photoredox catalysis for aminating o-hydroxyarylenaminones, establishing a new pathway for assembling 3-aminochromones under mild conditions. This underscores its utility in photoredox-catalyzed organic transformations (Wang et al., 2022).
Chemical Reactivity Studies : The reactivity of tert-butyl carbamates has been investigated, providing insights into the preparation of thieno[3,2-b]pyrroles, valuable for developing novel organic compounds (Brugier, Outurquin, & Paulmier, 2001).
Exploring Autoxidation Reactions : The tert-butylperoxy radical's reaction with related bromo compounds has been studied, offering valuable data on the autoxidation of hydrocarbons, a key process in various chemical industries (Howard & Chenier, 1979).
Oxidation Processes in Water Treatment : The oxidation of tert-butyl ethers like MTBE, a process related to tert-butyl carbamates, has been studied to understand its degradation products and mechanisms, crucial for environmental and water treatment studies (Acero et al., 2001).
Propiedades
IUPAC Name |
tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRFUBLTQQKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)ONC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
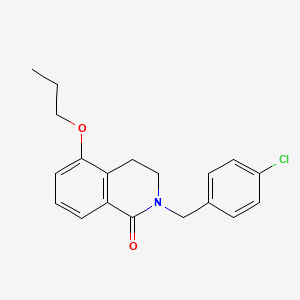
![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
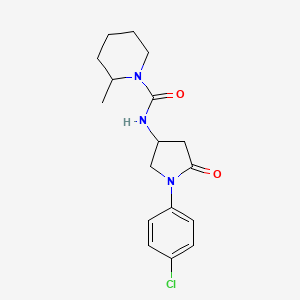
![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)
![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)
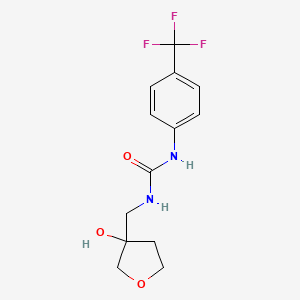
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)
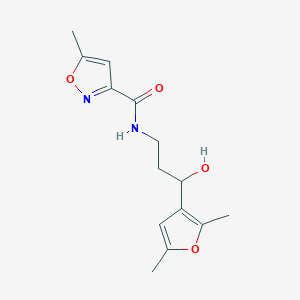
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)

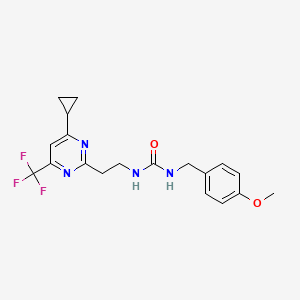

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)
